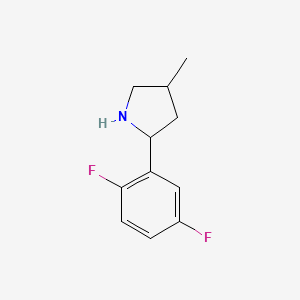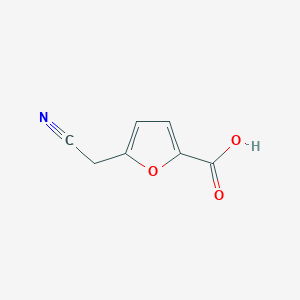![molecular formula C13H24N2O7Pt B12868916 Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]- CAS No. 70290-16-3](/img/structure/B12868916.png)
Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- is a platinum-based compound with the molecular formula C13H22N2O7Pt and a molecular weight of 513.40 . This compound is primarily used in research and has applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- typically involves the reaction of platinum precursors with 2-aminocyclohexanemethanamine and D-glucuronic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the glucuronato ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often use other ligands like chloride or amines under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for other platinum complexes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes
Wirkmechanismus
The mechanism of action of Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- involves its interaction with biological molecules, particularly DNA. The compound can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This results in the disruption of cellular processes and can induce cell death, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in cancer treatment with a distinct ligand arrangement.
Uniqueness
Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- is unique due to its specific ligand structure, which may offer different reactivity and biological interactions compared to other platinum-based compounds. Its glucuronato ligand provides additional functional groups that can participate in various chemical and biological processes .
Eigenschaften
CAS-Nummer |
70290-16-3 |
|---|---|
Molekularformel |
C13H24N2O7Pt |
Molekulargewicht |
515.42 g/mol |
IUPAC-Name |
(2-azanidylcyclohexyl)methylazanide;platinum(2+);2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C7H14N2.C6H10O7.Pt/c8-5-6-3-1-2-4-7(6)9;7-1-2(8)3(9)4(10)5(11)6(12)13;/h6-9H,1-5H2;1-5,8-11H,(H,12,13);/q-2;;+2 |
InChI-Schlüssel |
MTLKWIZYZNBHQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C[NH-])[NH-].C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


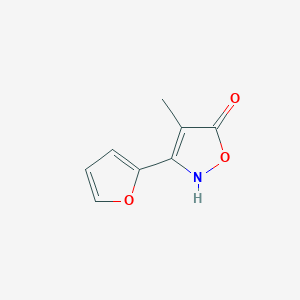
![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
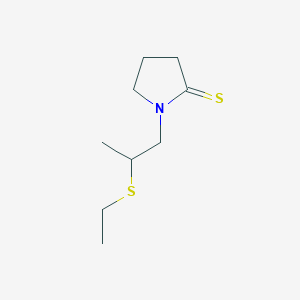
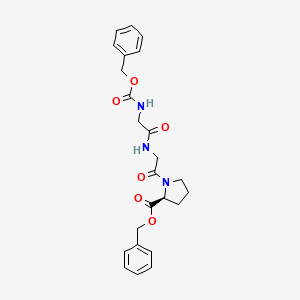
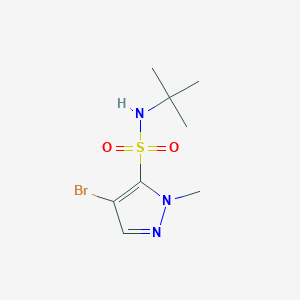
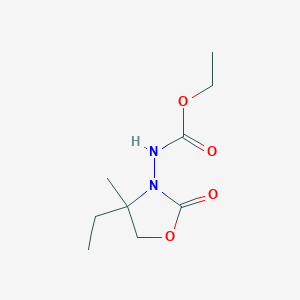
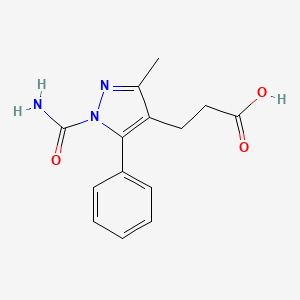
![Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12868893.png)
![2-(Aminomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12868895.png)
![(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B12868902.png)
